molecular formula C6H6N2 B102296 1-(prop-2-yn-1-yl)-1H-imidazole CAS No. 18994-77-9

1-(prop-2-yn-1-yl)-1H-imidazole

Cat. No. B102296
CAS RN: 18994-77-9
M. Wt: 106.13 g/mol
InChI Key: UGOQKSGJGCADAG-UHFFFAOYSA-N
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Description

Imidazole is a heterocyclic compound, and it’s one of the key components of many important biological molecules, including some vitamins and enzymes . The prop-2-yn-1-yl group attached to it is an alkyne, a functional group that contains a carbon-carbon triple bond. This group is often reactive, making the compound potentially useful in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “1-(prop-2-yn-1-yl)-1H-imidazole” would consist of an imidazole ring with a prop-2-yn-1-yl group attached to one of the nitrogen atoms. The triple bond in the prop-2-yn-1-yl group is likely to cause the molecule to have a linear segment, which could influence its chemical behavior .


Chemical Reactions Analysis

The prop-2-yn-1-yl group is an alkyne, and alkynes are known to undergo a variety of chemical reactions, including addition, oxidation, and reduction reactions . The imidazole ring could also participate in various reactions, especially if it’s not part of a larger, more complex molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(prop-2-yn-1-yl)-1H-imidazole” would depend on its specific structure. For example, the presence of the imidazole ring might make it somewhat polar, while the prop-2-yn-1-yl group could give it some nonpolar characteristics .

Scientific Research Applications

Synthesis of Functional Molecules

Imidazoles, including 1-prop-2-ynylimidazole, are key components in the synthesis of functional molecules used in various applications . The unique structure of imidazoles allows for regiocontrolled synthesis, which is crucial for creating complex molecules with specific properties .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . While specific applications for 1-prop-2-ynylimidazole are not mentioned, it’s plausible that it could be used in the synthesis of drugs or agrochemicals due to its structural similarity to other imidazoles.

3. Dyes for Solar Cells and Other Optical Applications Recent research has explored the use of imidazoles in dyes for solar cells and other optical applications . The unique properties of imidazoles make them suitable for these applications, and 1-prop-2-ynylimidazole could potentially be used in similar ways.

Functional Materials

Imidazoles are also being used in the development of functional materials . These materials have a wide range of applications, from electronics to coatings. Given its structural similarity to other imidazoles, 1-prop-2-ynylimidazole could potentially be used in the synthesis of these materials.

Catalysis

Imidazoles have been used in catalysis . While specific applications for 1-prop-2-ynylimidazole are not mentioned, it’s plausible that it could be used in catalytic processes due to its structural similarity to other imidazoles.

Inhibitors of Oxidases

Some alkynylpiperidines, which are structurally similar to 1-prop-2-ynylimidazole, can act as irreversible inhibitors of oxidases. This could potentially lead to applications in reducing oxidative stress in biological systems.

Future Directions

The study of compounds like “1-(prop-2-yn-1-yl)-1H-imidazole” is likely to continue, given the importance of both imidazole and alkyne groups in chemistry and biology . Future research could involve exploring new synthesis methods, studying its reactivity, or investigating potential applications in areas like medicinal chemistry .

properties

IUPAC Name

1-prop-2-ynylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOQKSGJGCADAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-yn-1-yl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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